

Asaley (NSC167780): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Asaley

Cat. No.: B10762054

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Nitrogen Mustard Analogue

Asaley, also known by its National Cancer Institute designation NSC167780 and its chemical name N-Acetyl-4-(bis(2-chloroethyl)amino)phenylalanyl-L-leucine ethyl ester, is a synthetic derivative of melphalan, a nitrogen mustard alkylating agent.[1] This technical guide provides a comprehensive overview of the chemical structure, and known properties of **Asaley**, intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

Asaley is a complex molecule incorporating a nitrogen mustard moiety, responsible for its cytotoxic effects, linked to a dipeptide-like structure. This design was intended to modulate the compound's uptake and activity.

Table 1: Chemical and Physical Properties of **Asaley** (NSC167780)

Property	Value	Source
Molecular Formula	C23H35Cl2N3O4	PubChem[1]
Molecular Weight	488.4 g/mol	PubChem[1]
IUPAC Name	ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]prop-1-en-1-yl]amino]-4-methylpentanoate	PubChem
Canonical SMILES	<chem>CCOC(=O)C(CC(C)C)NC(=O)C(C=C1C=CC=C1)N(CCC)C(=O)C</chem>	PubChem
InChI Key	GBPZYMBDOBODNK-UHFFFAOYSA-N	PubChem
XLogP3	3.3	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	13	PubChem

Note: Most of the available data on the physicochemical properties of **Asaley** are computationally derived and curated in databases such as PubChem. Experimental data on properties like melting point, boiling point, and pKa are not readily available in the public domain.

Mechanism of Action: DNA Alkylation

The primary mechanism of action of **Asaley**, characteristic of nitrogen mustards, is the alkylation of DNA.[2] The bis(2-chloroethyl)amino group is the key pharmacophore responsible for this activity.



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Figure 1: Proposed mechanism of **Asaley**-induced DNA damage.

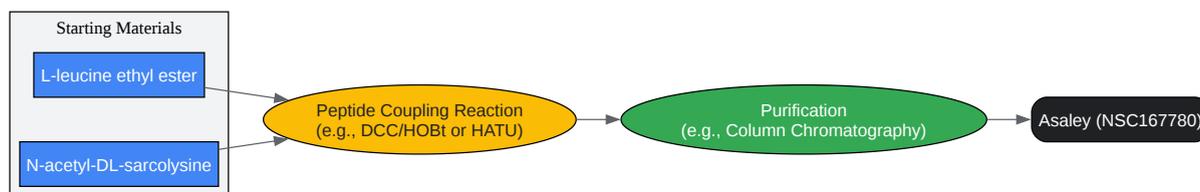
The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium ion. This electrophilic intermediate is then subject to nucleophilic attack by electron-rich sites on DNA bases, with the N7 position of guanine being a primary target.[2] Following the first alkylation, the second 2-chloroethyl arm can undergo a similar activation and react with another nucleophilic site on DNA. This can result in the formation of interstrand or intrastrand cross-links, which are particularly cytotoxic lesions. These cross-links physically block DNA replication and transcription, ultimately leading to the activation of cell cycle checkpoints and the induction of apoptosis.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Asaley** are not widely published in recent literature. However, general methodologies for the synthesis of related nitrogen mustard-peptide conjugates and for assessing their cytotoxic and DNA-alkylating activity can be inferred from the broader medicinal chemistry literature.

General Synthesis of Nitrogen Mustard-Peptide Conjugates:

A plausible synthetic route for **Asaley** would involve the coupling of N-acetyl-DL-sarcosine (a derivative of melphalan) with the ethyl ester of L-leucine.



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Figure 2: A generalized workflow for the synthesis of **Asaley**.

Methodology:

- **Activation:** The carboxylic acid of N-acetyl-DL-sarcosine would be activated using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU.
- **Coupling:** The activated sarcosine derivative would then be reacted with the amino group of L-leucine ethyl ester in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).
- **Work-up and Purification:** The reaction mixture would be subjected to an aqueous work-up to remove water-soluble byproducts. The crude product would then be purified using column chromatography on silica gel to yield the final compound, **Asaley**.
- **Characterization:** The structure and purity of the synthesized **Asaley** would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assays:

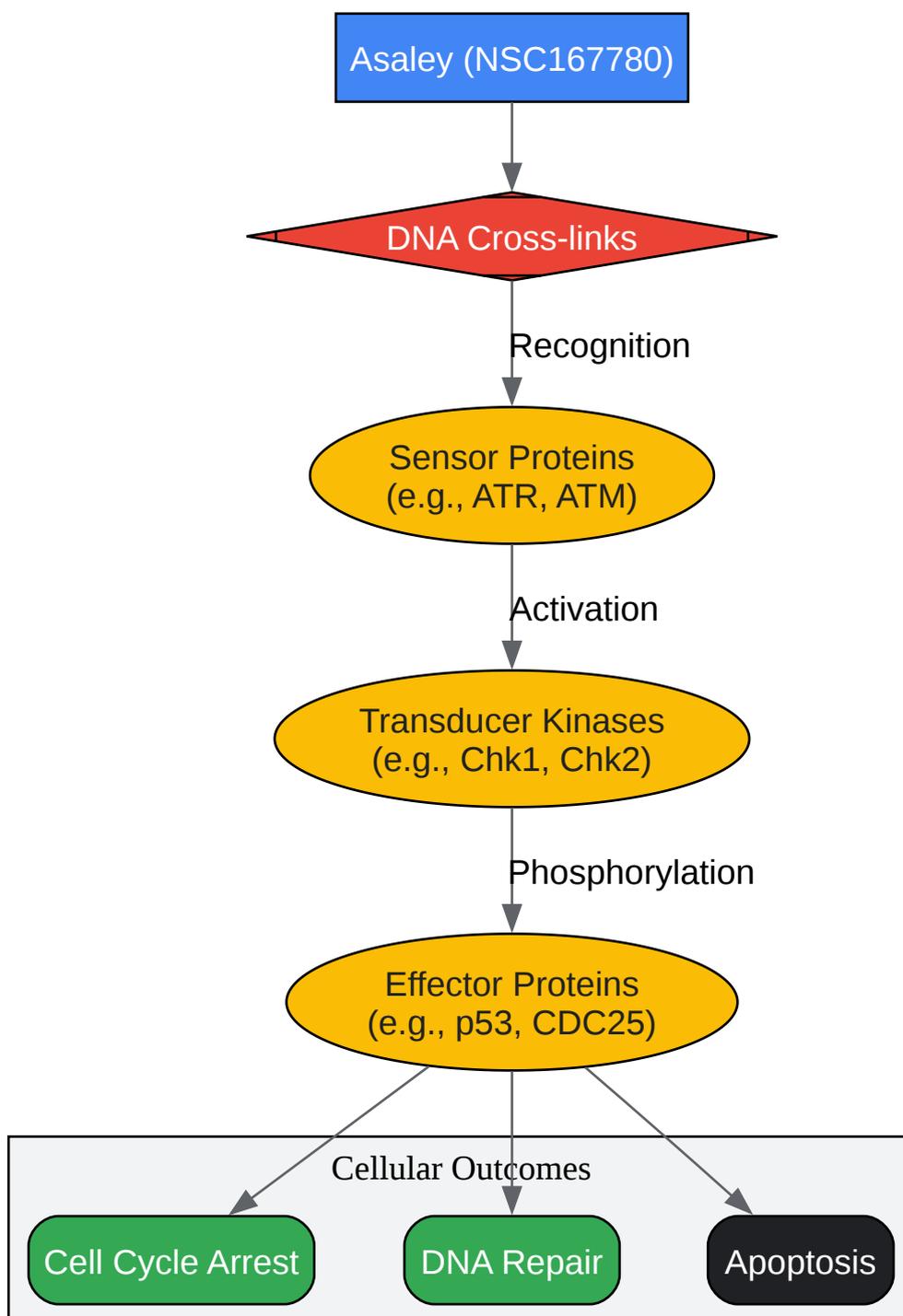
To evaluate the antineoplastic activity of **Asaley**, its cytotoxicity against a panel of human cancer cell lines would be determined using assays such as the MTT or SRB assay.

Methodology:

- **Cell Culture:** Human cancer cell lines would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Drug Treatment:** Cells would be seeded in 96-well plates and allowed to attach overnight. The following day, the cells would be treated with a serial dilution of **Asaley** for a specified period (e.g., 48 or 72 hours).
- **Viability Assessment:** After the incubation period, cell viability would be assessed. For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that causes 50% inhibition of cell growth, would be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways

The primary signaling pathway initiated by **Asaley** is the DNA damage response (DDR) pathway.



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Figure 3: Simplified overview of the DNA damage response pathway initiated by **Asaley**.

Upon the formation of DNA adducts and cross-links by **Asaley**, sensor proteins such as ATR (Ataxia telangiectasia and Rad3-related) and ATM (Ataxia-telangiectasia mutated) recognize

the damaged DNA. This leads to the activation of downstream transducer kinases, including Chk1 and Chk2. These kinases, in turn, phosphorylate a variety of effector proteins that orchestrate the cellular response to DNA damage. Key effectors include the tumor suppressor p53, which can induce cell cycle arrest and apoptosis, and the CDC25 phosphatases, whose inhibition leads to cell cycle arrest. The ultimate fate of the cell—whether it undergoes cell cycle arrest to allow for DNA repair or proceeds to apoptosis—depends on the extent of the DNA damage and the cellular context.

Conclusion

Asaley (NSC167780) is a nitrogen mustard derivative with a chemical structure designed for potential antineoplastic activity. Its mechanism of action is predicated on the alkylation of DNA, leading to the formation of cytotoxic cross-links and the induction of the DNA damage response pathway. While detailed experimental data on its physicochemical properties and biological activity are not extensively available in recent literature, its structural similarity to other well-characterized nitrogen mustards provides a strong basis for understanding its mode of action. Further experimental investigation is warranted to fully elucidate the therapeutic potential and specific molecular interactions of this compound.

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